molecular formula C25H17NO B094917 2-(4-Biphenylyl)-6-phenylbenzoxazole CAS No. 17064-47-0

2-(4-Biphenylyl)-6-phenylbenzoxazole

Cat. No.: B094917
CAS No.: 17064-47-0
M. Wt: 347.4 g/mol
InChI Key: WISWLZYHZLVSMO-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-6-phenylbenzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known that pbbo is used as a scintillation reagent , which suggests it interacts with high-energy particles or radiation.

Mode of Action

PBBO’s mode of action is primarily through its interaction with high-energy particles or radiation, given its use as a scintillation reagent Scintillators absorb high-energy particles or radiation and re-emit the absorbed energy as light

Biochemical Pathways

As a scintillation reagent, PBBO’s primary role is in detecting and measuring radiation, rather than interacting with biological pathways .

Result of Action

The result of PBBO’s action is the emission of light when it interacts with high-energy particles or radiation. This property is utilized in its role as a scintillation reagent .

Action Environment

The efficacy and stability of PBBO, like other scintillation reagents, can be influenced by various environmental factors. These may include temperature, the presence of other chemicals, and the specific type and intensity of the radiation it’s exposed to . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenylyl)-6-phenylbenzoxazole typically involves the condensation of 2-aminobiphenyl and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro or halogen groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of corresponding benzoxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzoxazole derivatives.

Scientific Research Applications

2-(4-Biphenylyl)-6-phenylbenzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong photoluminescence properties.

    Biology: Employed in bioimaging and as a marker in cellular studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparison with Similar Compounds

  • 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole
  • 2-(4’-tert-butylphenyl)-5-(4’'-biphenylyl)-1,3,4-oxadiazole
  • 1,4-di(5-phenyl-2-oxazolyl)benzene

Uniqueness: 2-(4-Biphenylyl)-6-phenylbenzoxazole stands out due to its unique combination of photophysical properties and chemical stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

6-phenyl-2-(4-phenylphenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO/c1-3-7-18(8-4-1)20-11-13-21(14-12-20)25-26-23-16-15-22(17-24(23)27-25)19-9-5-2-6-10-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISWLZYHZLVSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066155
Record name Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl-
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Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light yellow crystals.
Record name 2-(4-Biphenyl)-6-phenylbenzoxazole
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CAS No.

17064-47-0
Record name 2-(4′-Biphenylyl)-6-phenylbenzoxazole
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Record name Benzoxazole, 2-(1,1'-biphenyl)-4-yl-6-phenyl-
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Record name Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl-
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Record name Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl-
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Record name 2-(4-biphenylyl)-6-phenyl-1,3-benzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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